molecular formula C17H37N2O7P B1139396 2-DEOXY-ALPHA-D-RIBOSE 1-PHOSPHATE DI(MONOCYCLOHEXYL-AMMONIUM) SALT CAS No. 102783-28-8

2-DEOXY-ALPHA-D-RIBOSE 1-PHOSPHATE DI(MONOCYCLOHEXYL-AMMONIUM) SALT

Cat. No.: B1139396
CAS No.: 102783-28-8
M. Wt: 412.46
InChI Key:
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Description

2-Deoxy-alpha-D-ribose 1-phosphate di(monocyclohexyl-ammonium) salt, commonly known as 2-Deoxyribose-1-phosphate (dRP), is a derivative of deoxyribose, a component of DNA. dRP is a valuable chemical compound that has been synthesized and used in various scientific research applications.

Scientific Research Applications

Synthesis and Biological Evaluation

A significant application of this compound involves the synthesis and biological evaluation of phosphoramidate prodrugs. Specifically, carbasugar analogues of 2-deoxyribose-1-phosphate, using phosphoramidate ProTide technology, have been evaluated for their potential as anti-HIV leads. The lack of a stabilizing group at the 2-position of 2-deoxy-α-d-ribose-1-phosphate makes it challenging to synthesize stable prodrugs. Thus, this research aimed to overcome these challenges, opening new avenues for antiviral drug development (Hamon et al., 2014).

Enzymatic Activity and Structural Elucidation

Another critical application is in the enzymatic activity and structural elucidation of synthetic alpha-isomers. The synthesis of 2-deoxy-beta-D-ribose 1-phosphate in a stereoselective manner, without detectable contamination by its alpha-isomer, facilitated the explicit configuration determination of these compounds. This study underlines the importance of precise enzymatic synthesis techniques in structural biology and drug development (Komatsu & Ikeda, 2003).

Biocatalytically Active Thin Films

Research into biocatalytically active thin films via self-assembly of 2-Deoxy-d-ribose-5-phosphate aldolase (DERA) conjugates showcases another innovative application. These films, which can be deposited on membrane supports, offer a sophisticated approach to synthesizing pharmaceutically active compounds by coupling aldehyde conversion with transport processes. This application emphasizes the compound's role in developing advanced materials for biocatalysis (Zhang et al., 2017).

Stereoselective Synthesis

The stereoselective synthesis of 2-deoxy-alpha-D-ribosyl-1-phosphate, demonstrating the use of crystallization-induced asymmetric transformation, represents a breakthrough in chemical synthesis. This process yields the desired alpha-anomer with high purity and selectivity, illustrating the compound's utility in synthesizing specific isomers for research and therapeutic use (Komatsu & Awano, 2002).

Mechanism of Action

Target of Action

The primary target of 2-Deoxy-α-D-ribose 1-phosphate di(monocyclohexyl-ammonium) salt is thymidine phosphorylase . This enzyme plays a crucial role in the metabolism of pyrimidines .

Mode of Action

The compound interacts with thymidine phosphorylase, influencing its activity

Biochemical Pathways

The compound is involved in the pyrimidine metabolism pathway . By interacting with thymidine phosphorylase, it can affect the breakdown and synthesis of pyrimidines . The downstream effects of these changes on cellular processes are complex and depend on the specific cellular context.

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability

Result of Action

The compound’s action on thymidine phosphorylase can influence processes such as angiogenesis in tumor cells . It is also used in the organic synthesis of 2′-deoxynucleosides such as cladribine .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Deoxy-α-D-ribose 1-phosphate di(monocyclohexyl-ammonium) salt. For instance, its stability may be affected by temperature, as it is recommended to be stored at −20°C . The compound’s action and efficacy can also be influenced by the specific biological environment in which it is used, including the presence of other molecules and the pH of the environment.

Future Directions

The future directions for the use of 2-Deoxy-α-D-ribose 1-phosphate could involve its use in the organic synthesis of 2′-deoxynucleosides such as cladribine . It could also be used in research to identify and characterize thymidine phosphorylase(s)/platelet-derived endothelial cell growth factor(s) (PD-ECGF)/gliostatin(s) .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-DEOXY-ALPHA-D-RIBOSE 1-PHOSPHATE DI(MONOCYCLOHEXYL-AMMONIUM) SALT involves the protection of the hydroxyl group on the ribose ring, followed by phosphorylation and quaternization of the resulting phosphate group with monocyclohexyl-ammonium chloride.", "Starting Materials": [ "2-deoxy-D-ribose", "Phosphorus oxychloride", "Triethylamine", "Cyclohexylamine", "Hexane", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium bicarbonate" ], "Reaction": [ "Protection of the hydroxyl group on the ribose ring using triethylamine and methanol", "Phosphorylation of the protected ribose using phosphorus oxychloride and triethylamine", "Deprotection of the ribose using hydrochloric acid and sodium bicarbonate", "Quaternization of the resulting phosphate group with monocyclohexyl-ammonium chloride in diethyl ether and hexane" ] }

102783-28-8

Molecular Formula

C17H37N2O7P

Molecular Weight

412.46

Origin of Product

United States

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